COX-2 Inhibition Potency and Selectivity: Class-Level Guidance for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Direct comparative data for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide are not available in primary literature. However, class-level SAR studies on closely related isoxazole-4-carboxamides demonstrate that specific substitution patterns dramatically influence COX-2 inhibitory potency and selectivity. For example, compound MYM4, which shares the core isoxazole-4-carboxamide scaffold, exhibits a COX-2 IC50 of 0.24-1.30 µM with a selectivity index of up to 6.13 over COX-1 [1]. In contrast, compound A13, possessing a 3,4-dimethoxyphenyl and chloro substitution, shows COX-1 IC50 of 64 nM and COX-2 IC50 of 13 nM, yielding a selectivity ratio of 4.63 [2]. The 2-methoxyphenyl group in the target compound is a key determinant predicted to influence both binding affinity and isoform selectivity [1][2].
| Evidence Dimension | COX-2 inhibitory potency (IC50) and selectivity |
|---|---|
| Target Compound Data | Data not available for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide |
| Comparator Or Baseline | MYM4: COX-2 IC50 = 0.24-1.30 µM, SI = 2.51-6.13; A13: COX-1 IC50 = 64 nM, COX-2 IC50 = 13 nM, SI = 4.63 |
| Quantified Difference | Quantitative difference cannot be calculated for target compound; class-level variation in COX-2 IC50 spans ~4.1 nM to 3.87 µM depending on substitution [1] |
| Conditions | In vitro COX inhibition assay kit (Cayman Chemical); human recombinant COX-1/COX-2 enzymes [1][2] |
Why This Matters
For procurement decisions targeting COX-related research, the specific substitution pattern—including the 2-methoxyphenyl group—is critical for achieving desired isoform selectivity, and generic isoxazole-4-carboxamides cannot be assumed to exhibit comparable profiles.
- [1] Hawash M, et al. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. Eur J Med Chem. 2024 May 5;271:116397. View Source
- [2] Hawash M, et al. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech. 2022 Dec;12(12):342. View Source
